Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-
Description
Chemical Structure: The compound Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- (CAS: 916976-32-4) features a piperidine core substituted at the 4-position with a diphenylmethylene group and at the 1-position with a methylsulfonyl moiety.
Synthesis: The compound is synthesized via acid-catalyzed dehydration of diphenyl(piperidin-4-yl)methanol using trifluoroacetic acid (TFA), followed by methylation of the piperidine nitrogen with methyl iodide . Derivatives of this compound, such as 4-[4-(diphenylmethylene)piperidin-1-yl]-1-[4-tertiobutylphenyl]butan-1-one (22), are synthesized through dehydration reactions, highlighting its versatility as a synthetic intermediate .
Properties
CAS No. |
916976-31-3 |
|---|---|
Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-benzhydrylidene-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C19H21NO2S/c1-23(21,22)20-14-12-18(13-15-20)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
ISSUWPWCKAHCNI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Diphenylmethylene Group: The diphenylmethylene group can be introduced via a condensation reaction between the piperidine ring and benzophenone derivatives in the presence of a strong base like sodium hydride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the diphenylmethylene group to a diphenylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diphenylmethyl derivatives.
Substitution: Amino or thiol-substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Sulfonyl Substituents
Key Observations :
Analogues with Styryl/Phenethyl Substituents
Key Observations :
- Stereochemistry : The (E)-isomer (compound 90) exhibits higher synthetic yield (85%) than the (Z)-isomer (76%), suggesting steric factors influence reaction efficiency .
- Physical State : Styryl-substituted analogues (89, 90) form crystalline solids, while phenethyl derivatives (93) are oils, indicating substituent bulk impacts crystallinity .
Q & A
Q. What are the key synthetic steps and purification methods for preparing Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-?
The synthesis typically involves multi-step reactions, including the formation of the piperidine ring followed by functionalization with diphenylmethylene and methylsulfonyl groups. Critical steps include:
- Substitution reactions : Introducing the methylsulfonyl group via nucleophilic substitution using methanesulfonyl chloride under controlled pH (e.g., in dichloromethane with a tertiary amine base).
- Purification : Column chromatography with silica gel or preparative HPLC is recommended for isolating intermediates and final products. Solvent systems like ethyl acetate/hexane or methanol/dichloromethane are commonly employed .
Q. Which analytical techniques are essential for characterizing this compound?
A combination of spectroscopic and chromatographic methods is required:
- HPLC : Use a mobile phase of methanol and sodium acetate/sodium 1-octanesulfonate buffer (65:35, pH 4.6) to assess purity .
- NMR/MS : ¹H/¹³C NMR for structural confirmation and high-resolution mass spectrometry (HRMS) for molecular weight validation. Cross-reference spectral data with databases like NIST Chemistry WebBook .
Q. What are common side reactions observed during synthesis, and how are they mitigated?
Side reactions include over-sulfonylation or oxidation of the piperidine ring. Mitigation strategies:
- Temperature control : Maintain reactions at 0–5°C during sulfonylation to prevent exothermic side reactions.
- Protecting groups : Temporarily block reactive sites (e.g., using benzyl or tert-butoxycarbonyl groups) during functionalization steps .
Advanced Research Questions
Q. How can reaction yields be optimized during the introduction of the methylsulfonyl group?
Yield optimization requires:
- Catalyst screening : Test palladium or copper catalysts for cross-coupling reactions involving the diphenylmethylene moiety.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of sulfonylating agents.
- Stoichiometry : Use a 1.2–1.5 molar excess of methanesulfonyl chloride to ensure complete reaction .
Q. How should discrepancies in spectroscopic data (e.g., NMR splitting patterns) be resolved?
Q. What safety protocols are critical when handling this compound in exothermic reactions?
Despite limited acute toxicity data (Category 4 for oral/dermal/inhalation hazards per EU-GHS):
Q. How does the diphenylmethylene group influence reactivity in cross-coupling reactions?
The diphenylmethylene moiety enhances electron density on the piperidine ring, facilitating:
- Suzuki coupling : For biaryl derivatives using Pd(PPh₃)₄ and aryl boronic acids.
- Buchwald-Hartwig amination : With Pd₂(dba)₃/Xantphos to introduce nitrogen-containing substituents. Monitor steric effects from the diphenyl group, which may reduce yields in bulky systems .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
